molecular formula C9H7ClO3 B3131202 Methyl 2-(3-chlorophenyl)-2-oxoacetate CAS No. 34966-50-2

Methyl 2-(3-chlorophenyl)-2-oxoacetate

Cat. No. B3131202
Key on ui cas rn: 34966-50-2
M. Wt: 198.6 g/mol
InChI Key: LLOQGKAPBBNIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394239B2

Procedure details

Pyridium chlorochromate (32.4 g, 150.00 mmol, 2.01 equiv.) was added to a solution of (R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (15 g, 74.77 mmol, 1.00 equiv) in dichloromethane (500 mL). The resulting solution was stirred at about 30° C. for about 2 hours, and then fresh pyridinium chlorochromate (16.4 g, 75.93 mmol, 1.02 equiv.) was added. The resulting solution was stirred at about 30° C. for about 16 hours, and then fresh pyridinium chlorochromate (16.4 g, 75.93 mmol, 1.02 equiv) was added. The resulting solution was stirred at about 30° C. for about 16 hours, and then concentrated in vacuo. The resulting crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:20)) to give the title product as a yellow solid (13.8 g; yield=91%). 1H NMR (300 MHz, DMSO-d6) δ: 8.02 (t, J=1.8 Hz, 1H), 7.98 (m, 1H) 7.95 (m, 1H), 7.64 (d, J=7.8 Hz, 1H), 3.94 (s, 3H).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl.[Cr](Cl)([O-])(=O)=O.[Cl:23][C:24]1[CH:25]=[C:26]([C@@H:30]([OH:35])[C:31]([O:33][CH3:34])=[O:32])[CH:27]=[CH:28][CH:29]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[Cl:23][C:24]1[CH:25]=[C:26]([C:30](=[O:35])[C:31]([O:33][CH3:34])=[O:32])[CH:27]=[CH:28][CH:29]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl.[Cr](=O)(=O)([O-])Cl
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)[C@H](C(=O)OC)O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
16.4 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at about 30° C. for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at about 30° C. for about 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at about 30° C. for about 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:20))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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